Sodium Nitroprusside

Catalog No.
S002975
CAS No.
14402-89-2
M.F
C5FeN6O.2Na
C5FeN6Na2O
M. Wt
261.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Nitroprusside

CAS Number

14402-89-2

Product Name

Sodium Nitroprusside

IUPAC Name

disodium;azanylidyneoxidanium;iron(2+);pentacyanide

Molecular Formula

C5FeN6O.2Na
C5FeN6Na2O

Molecular Weight

261.92 g/mol

InChI

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1

InChI Key

XEYBHCRIKKKOSS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

The exact mass of the compound Sodium nitroprusside anhydrous is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium nitroprusside (SNP) is a highly water-soluble pentacyanoferrate complex featuring a photolabile nitrosyl ligand. In industrial and laboratory procurement, it is primarily sourced as a controlled nitric oxide (NO) donor and a highly specific colorimetric reagent for the detection of methyl ketones and sulfhydryl groups. Unlike simple iron cyanides, the presence of the NO ligand enables specific photochemical and redox-triggered reactivity. Its baseline value proposition lies in its stability in dark, aqueous environments combined with its rapid, triggerable release of NO upon exposure to light, tissue metabolism, or reducing agents [1].

Substituting sodium nitroprusside with generic NO donors or other iron-cyanide complexes fundamentally compromises assay specificity and release kinetics. Spontaneous NO donors, such as DEA/NO or SNAP, hydrolyze and release NO based strictly on half-life and pH, making them unsuitable for applications requiring stable aqueous storage and precise, triggerable activation [1]. Conversely, substituting SNP with structurally similar iron cyanides like sodium ferricyanide eliminates the NO donation capability entirely and abolishes the specific colorimetric reactivity required for diagnostic ketone detection [2]. Therefore, SNP cannot be replaced in workflows demanding either photo-activated NO release or selective acetoacetate quantification.

Trigger-Dependent NO Release vs. Spontaneous NONOate Hydrolysis

Sodium nitroprusside offers a highly controlled NO release profile that strictly depends on external triggers such as light or sulfhydryl reduction, unlike spontaneous donors. In comparative studies, DEA/NO decomposes spontaneously with a half-life of 3.9 minutes at physiological pH, while SNP remains stable in dark aqueous solutions, releasing NO only upon activation[1]. Furthermore, the addition of glutathione significantly accelerates NO production from SNP-related pathways, establishing it as a superior choice for trigger-dependent signaling assays where spontaneous background hydrolysis is unacceptable [1].

Evidence DimensionNO release half-life and activation requirement
Target Compound DataStable in dark aqueous solution; requires light or sulfhydryl reduction for NO release
Comparator Or BaselineDEA/NO (spontaneous half-life of 3.9 ± 0.2 min) and SNAP (spontaneous release, half-life ~37 hours)
Quantified DifferenceSNP shifts NO release from a spontaneous time-dependent decay to a controlled, trigger-dependent mechanism
ConditionsPhysiological pH, dark vs. light, presence/absence of glutathione

Procurement of SNP is essential for researchers and formulators who need stable aqueous stock solutions that only release NO upon specific biological or photochemical activation.

Selective Colorimetric Detection of Acetoacetate vs. Beta-Hydroxybutyrate

In the manufacturing of diagnostic urinalysis strips, sodium nitroprusside is procured for its highly specific colorimetric reaction with acetoacetate. SNP reacts with acetoacetate in an alkaline medium to form a distinct violet complex, achieving a lower limit of detection of 0.13 mmol/L (approx. 5-10 mg/dL)[1]. Crucially, SNP exhibits zero cross-reactivity with beta-hydroxybutyrate over a broad concentration range (0–15 mmol/L), a specificity that generic ketone or redox reagents cannot match[1].

Evidence DimensionLimit of detection and analyte specificity
Target Compound DataDetects acetoacetate at 0.13 mmol/L (5-10 mg/dL) with a violet color shift
Comparator Or BaselineBeta-hydroxybutyrate (no reaction up to 15 mmol/L)
Quantified DifferenceAbsolute selectivity for acetoacetate over beta-hydroxybutyrate in standard alkaline conditions
ConditionsUrine test strip analysis (Legal's reaction) using reflectometry

Diagnostic manufacturers must select SNP to ensure strict specificity for acetoacetate without false positives from other ketone bodies.

Strict Photostability Handling Requirements vs. Light-Stable Formulations

The extreme photosensitivity of sodium nitroprusside dictates strict procurement and formulation handling requirements. In aqueous solution, SNP is stable for at least 1 year when protected from light, but its shelf-life drops to merely 4 hours upon exposure to normal room lighting due to rapid photolysis and NO/cyanide release [1]. In contrast, standard light-stable pharmaceutical excipients or non-photolabile iron complexes do not require such rigorous environmental controls. This necessitates the mandatory procurement of amber bottles, aluminum foil overwraps, or other light-blocking packaging for any SNP-based liquid formulation[1].

Evidence DimensionAqueous solution shelf-life under different lighting conditions
Target Compound DataStable for ≥1 year (protected from light) vs. 4 hours (exposed to room light)
Comparator Or BaselineStandard light-stable formulations (which do not exhibit rapid room-light photolysis)
Quantified DifferenceExposure to standard room light reduces aqueous shelf-life from over 8,760 hours to just 4 hours
ConditionsAqueous solution under normal room lighting vs. light-protected storage

Procurement teams must factor in specialized light-blocking packaging and controlled manufacturing environments when sourcing SNP for liquid formulations.

Thiol-Triggered NO Donation vs. Inactive Sodium Ferricyanide

SNP is capable of interacting with sulfhydryl-containing molecules (like cysteine and glutathione) to generate NO and S-nitrosothiols, a pathway not shared by simple iron cyanides. Spectroscopy demonstrates that mixing SNP with glutathione (GSH) yields a detectable reduced SNP radical within 1 minute, facilitating electron-transfer and NO release[1]. Sodium ferricyanide, lacking the nitrosyl ligand, cannot undergo this specific sulfhydryl-mediated NO release or form S-nitrosothiols [2].

Evidence DimensionRadical intermediate formation and NO release
Target Compound DataForms reduced SNP radical and S-nitrosothiols within 1 minute of mixing with GSH
Comparator Or BaselineSodium ferricyanide (incapable of NO release or S-nitrosothiol formation)
Quantified DifferenceSNP provides a direct chemical pathway for thiol-dependent NO generation, whereas sodium ferricyanide is completely inactive
ConditionsAqueous buffer (pH 7.4) mixing-flow mode with 0.08 M SNP and GSH

SNP is the mandatory precursor for researchers and formulators specifically targeting thiol-dependent NO signaling or synthesizing S-nitrosothiols.

Diagnostic Urinalysis Manufacturing

Directly downstream of its high specificity for acetoacetate, SNP is the industry-standard reagent for formulating ketone detection pads on urinalysis strips. It provides a reliable colorimetric shift (Legal's/Rothera's test) that avoids cross-reactivity with beta-hydroxybutyrate, essential for accurate diabetic ketoacidosis screening [1].

Photo-Triggered NO Delivery Systems

Because of its rapid room-light photolysis and high quantum yield, SNP is procured for the development of light-activated localized NO delivery platforms. Researchers encapsulate SNP in silica nanoparticles or polymer matrices where NO release can be precisely controlled by external UV/visible light irradiation [2].

Thiol-Dependent NO Signaling Assays

Leveraging its rapid reaction with glutathione and cysteine, SNP is utilized as a chemical probe to study sulfhydryl-mediated NO release and the endogenous formation of S-nitrosothiols. It is preferred over spontaneous NONOates when the experimental design requires NO donation to be strictly coupled to the cellular redox state or the presence of specific thiols [3].

Physical Description

Crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

11

Exact Mass

261.927833 Da

Monoisotopic Mass

261.927833 Da

Heavy Atom Count

15

UNII

XN654NKH9W

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sodium nitroprusside (SNP) is a potent vasodilator that first gained FDA approval for the treatment of severe hypertension in 1974. First discovered in 1849 by Playfair, its applications in human medicine can be traced back to the early 1920s, with the first safety and efficacy data published in 1955. After an initial delay in gaining FDA approval due to difficulty in the development of a chemically stable formulation, SNP gained widespread use as a fast-acting antihypertensive agent and has been used clinically for hypertensive crises, heart failure, cardiac/vascular surgery, pediatric surgery, and a variety of other acute applications. While sodium nitroprusside's potential adverse effects and toxicity have led to its replacement by newer agents in some practices, it remains a useful tool in certain difficult clinical situations that require a potent, fast-acting, titratable vasodilator.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

14402-89-2

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Sodium nitroprusside

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)-: ACTIVE

Dates

Last modified: 09-13-2023
[1]. Wink, D.A., et al., The effect of various nitric oxide-donor agents on hydrogen peroxide-mediated toxicity: a direct correlation between nitric oxide formation and protection. Arch Biochem Biophys, 1996. 331(2): p. 241-8.
[2]. Garg, U.C. and A. Hassid, Nitric oxide-generating vasodilators and 8-bromo-cyclic guanosine monophosphate inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells. J Clin Invest, 1989. 83(5): p. 1774-7.
[3]. Namazi, H., Sodium nitroprusside as a nitric oxide donor in a rat intestinal ischemia reperfusion model: a novel molecular mechanism. Clinics (Sao Paulo), 2008. 63(3): p. 405.

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